Gentamicin C1 Pentaacetate Salt Gentamicin C1 Pentaacetate Salt Gentamicin C1 sulfate is one of several components of the gentamicin C complex. Gentamicin C1 can comprise 25-50% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C1 differs from gentamicin C1a by a methyl group in the 6’ position of the purpurosamine (2-amino-hexose) ring. Gentamicin C1 sulfate, is ≥95.0% gentamicin C1.
Brand Name: Vulcanchem
CAS No.: 25876-10-2
VCID: VC0029906
InChI: InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
SMILES: CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Molecular Formula: C21H43N5O7 xH2SO4 (lot specific)
Molecular Weight: 477.59 g/mol (Free base)

Gentamicin C1 Pentaacetate Salt

CAS No.: 25876-10-2

Reference Standards

VCID: VC0029906

Molecular Formula: C21H43N5O7 xH2SO4 (lot specific)

Molecular Weight: 477.59 g/mol (Free base)

Gentamicin C1 Pentaacetate Salt - 25876-10-2

CAS No. 25876-10-2
Product Name Gentamicin C1 Pentaacetate Salt
Molecular Formula C21H43N5O7 xH2SO4 (lot specific)
Molecular Weight 477.59 g/mol (Free base)
IUPAC Name (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Standard InChI InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
Standard InChIKey CEAZRRDELHUEMR-CAMVTXANSA-N
Isomeric SMILES C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC
SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Canonical SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Colorform White amorphous powde
Melting Point 102-108 °C
Description Gentamicin C1 sulfate is one of several components of the gentamicin C complex. Gentamicin C1 can comprise 25-50% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C1 differs from gentamicin C1a by a methyl group in the 6’ position of the purpurosamine (2-amino-hexose) ring. Gentamicin C1 sulfate, is ≥95.0% gentamicin C1.
Shelf Life Stable in light, air, and heat /Gentamycin sulfate/
Solubility Freely soluble in water
Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons
Synonyms O-2-Amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-α-D-ribo-heptopyranosyl-(14)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(16)]-2-deoxy-D-streptamine Pentaacetate Salt;
Vapor Pressure 1.75X10-13 mm Hg at 25 °C (est)
Reference Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Sarna, Katarzyna, and Agata Blazewicz. /Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection./ PubMed (2010)Vydrin, A. F. /Component Composition of Gentamicin Sulfate Preparations./ Pharmaceutical Chemistry Journal 37.8 (2003): 448-49. Web. 15 Oct. 2013.Weinstein, Marvin J. /Biological Activity of the Antibiotic Components of the Gentamicin Complex./ Journal of Bacteriology 94.3 (1967): 789-90. Web. 15 Oct. 2013.
PubChem Compound 72395
Last Modified Dec 23 2021
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